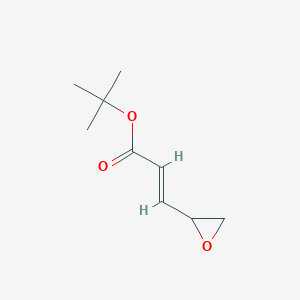
tert-Butyl(E)-3-(oxiran-2-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(E)-3-(oxiran-2-yl)acrylate is an organic compound that features a tert-butyl group, an oxirane ring, and an acrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(E)-3-(oxiran-2-yl)acrylate typically involves the reaction of tert-butyl acrylate with an epoxide. One common method is the use of tert-butyl acrylate and epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the epoxide ring opens and forms the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and more efficient processes compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(E)-3-(oxiran-2-yl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols.
Substitution: The acrylate moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acrylate group.
Major Products Formed
The major products formed from these reactions include epoxides, diols, and substituted acrylates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(E)-3-(oxiran-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers.
Biology: The compound is studied for its potential use in bioconjugation and as a reactive intermediate in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives
Wirkmechanismus
The mechanism of action of tert-Butyl(E)-3-(oxiran-2-yl)acrylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is particularly reactive, allowing for ring-opening reactions that can lead to the formation of various functionalized products. The acrylate moiety can undergo polymerization or copolymerization, contributing to the compound’s versatility in material science applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (2-(oxiran-2-yl)ethyl)carbamate: Similar in structure but contains a carbamate group instead of an acrylate.
tert-Butyl (2-(oxiran-2-yl)ethyl)ether: Contains an ether linkage instead of an acrylate.
tert-Butyl (2-(oxiran-2-yl)ethyl)amine: Features an amine group instead of an acrylate.
Uniqueness
tert-Butyl(E)-3-(oxiran-2-yl)acrylate is unique due to the presence of both an oxirane ring and an acrylate moiety. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic and industrial applications .
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
tert-butyl (E)-3-(oxiran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-9(2,3)12-8(10)5-4-7-6-11-7/h4-5,7H,6H2,1-3H3/b5-4+ |
InChI-Schlüssel |
NHBQGYTXVOYMEB-SNAWJCMRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/C=C/C1CO1 |
Kanonische SMILES |
CC(C)(C)OC(=O)C=CC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


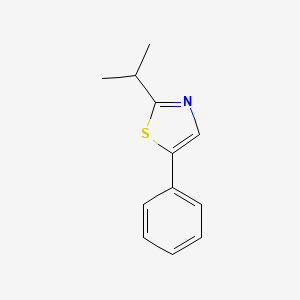
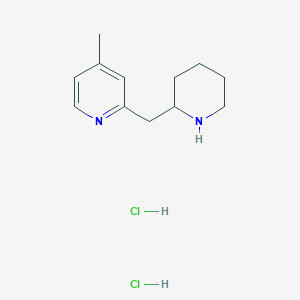
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13119883.png)
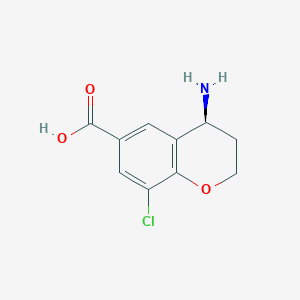
![Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13119898.png)
![2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one](/img/structure/B13119904.png)
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-aminoacetyl)amino]hexanoylamino]acetate](/img/structure/B13119912.png)
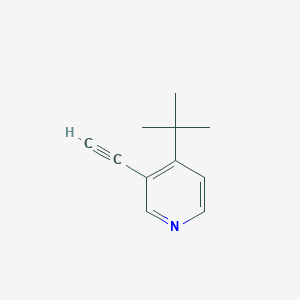
![7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13119917.png)


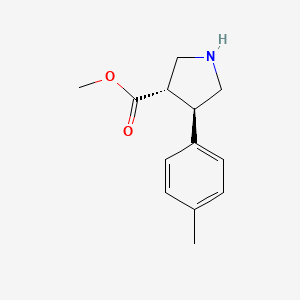
![Pyrimido[4,5-d][1,2,3]triazine](/img/structure/B13119935.png)

